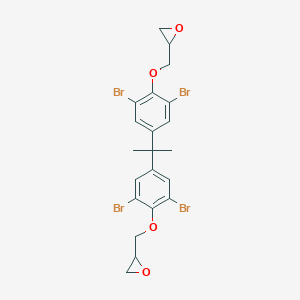

Tetrabromobisphenol A diglycidyl ether

Descripción general

Descripción

Tetrabromobisphenol A diglycidyl ether is a brominated flame retardant widely used in various industrial applications. It is a derivative of tetrabromobisphenol A, which is known for its effectiveness in reducing the flammability of materials. This compound is particularly valued for its stability and high thermal decomposition temperature, making it suitable for use in high-performance materials.

Mecanismo De Acción

Target of Action

Tetrabromobisphenol A diglycidyl ether (TBBPA-DGE) is a derivative of Tetrabromobisphenol A (TBBPA), which is known to be an endocrine disruptor . The primary targets of TBBPA-DGE are likely to be similar to those of TBBPA, which include estrogen and androgen receptors . These receptors play crucial roles in the regulation of various physiological processes, including growth, metabolism, and reproduction .

Mode of Action

TBBPA-DGE, like TBBPA, may interfere with the normal functioning of estrogen and androgen receptors . It has been suggested that TBBPA structurally mimics the thyroid hormone thyroxin (T4) and can bind more strongly to the transport protein transthyretin than T4 does, likely interfering with normal T4 activity . This interaction can lead to changes in hormone levels and disrupt endocrine function .

Biochemical Pathways

For instance, it may disrupt the normal signaling of estrogen and androgen hormones, leading to downstream effects on processes regulated by these hormones .

Pharmacokinetics

Tbbpa, the parent compound, is known to have low water solubility , which may affect the bioavailability of TBBPA-DGE

Result of Action

The molecular and cellular effects of TBBPA-DGE are likely to be similar to those of TBBPA. TBBPA has been found to cause hyperactivity in zebrafish following exposure . It’s also suggested that TBBPA-DGE may inhibit the secretion of neurotransmitters and affect signal pathways related to neurodevelopment and signal transduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TBBPA-DGE. For instance, TBBPA has been found in various environments through industrial processes and in human samples . Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of TBBPA-DGE. Moreover, TBBPA is predominantly found in indoor air compared to outdoor air , suggesting that indoor environments may present higher exposure risks.

Análisis Bioquímico

Cellular Effects

Tetrabromobisphenol A diglycidyl ether is known to have effects on various types of cells and cellular processes. It has been reported to disrupt neurodevelopment and lead to neurobehavioral alterations in vertebrates . It may also interfere with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to bind more strongly to the transport protein transthyretin than thyroxin (T4) does, likely interfering with normal T4 activity .

Temporal Effects in Laboratory Settings

It is known that it can rapidly accumulate in common carp .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, gavage administration of Tetrabromobisphenol A at doses below 1000 mg/kg/day generally exerted no or limited effects on neuropathology and locomotor behaviors in laboratory rodents . Increased anxiety and auditory impairments were observed in several studies .

Metabolic Pathways

It is known to undergo biotransformation in common carp, with 14 different phase I and phase II metabolites identified in the liver .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetrabromobisphenol A diglycidyl ether is synthesized through the reaction of tetrabromobisphenol A with epichlorohydrin. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the formation of the diglycidyl ether. The reaction conditions often involve elevated temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where tetrabromobisphenol A and epichlorohydrin are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to remove any unreacted starting materials and by-products. The final product is then subjected to quality control measures to ensure it meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

Tetrabromobisphenol A diglycidyl ether undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds with different properties.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reactions typically occur under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reactions often occur under mild conditions to prevent degradation of the compound.

Substitution: Common reagents include halogens and nucleophiles. The reactions typically occur under controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various brominated and non-brominated derivatives, which can be used in different applications depending on their properties.

Aplicaciones Científicas De Investigación

Tetrabromobisphenol A diglycidyl ether has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of advanced materials, such as polymers and resins, which are used in various industrial applications.

Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor and its impact on cellular processes.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices due to its stability and biocompatibility.

Industry: It is widely used in the production of flame-retardant materials, such as textiles, electronics, and construction materials, due to its effectiveness in reducing flammability.

Comparación Con Compuestos Similares

Similar Compounds

Tetrabromobisphenol A: The parent compound, which is also a brominated flame retardant with similar properties.

Bisphenol A: A non-brominated analog that is widely used in the production of plastics and resins.

Hexabromocyclododecane: Another brominated flame retardant with different chemical properties and applications.

Uniqueness

Tetrabromobisphenol A diglycidyl ether is unique due to its high thermal stability and effectiveness as a flame retardant. Its diglycidyl ether structure also allows it to be used in the synthesis of advanced materials with specific properties, making it a versatile compound in various industrial applications.

Actividad Biológica

Tetrabromobisphenol A diglycidyl ether (TBBPA-DGE) is a brominated flame retardant derived from tetrabromobisphenol A (TBBPA), widely used in various industrial applications, particularly in polymer formulations. Given its extensive use, understanding the biological activity and potential health risks associated with TBBPA-DGE is crucial. This article synthesizes findings from diverse research studies, focusing on its biological activity, mechanisms of toxicity, and environmental implications.

Chemical Structure and Properties

TBBPA-DGE is characterized by its chemical formula and contains multiple bromine atoms, which contribute to its flame-retardant properties. The compound exhibits high viscosity and hydrophobicity, making it suitable for various applications in electronics and construction materials .

Endocrine Disruption

Research indicates that TBBPA-DGE can disrupt endocrine functions, particularly through interactions with thyroid hormone (TH) transport proteins and receptors. Studies have shown that TBBPA and its derivatives can bind to transthyretin (TTR) and thyroid hormone receptors (TRs), leading to altered TH homeostasis and potential developmental effects. For instance, TBBPA mono-ether structural analogs demonstrated significant binding affinities to TTR, suggesting their role in disrupting TH transport mechanisms .

Hepatotoxicity

A study assessing the hepatotoxic effects of TBBPA and its derivative TBBPA-bis(2,3-dibromopropyl ether) (TBBPA-BDBPE) revealed that exposure at environmentally relevant doses led to significant liver dysfunction. The findings indicated alterations in lipid metabolism, increased triacylglycerol levels, and changes in immune cell populations within the liver . These results highlight the potential risks associated with chronic exposure to TBBPA-DGE.

Adipogenic Effects

TBBPA has also been implicated as an obesogen, promoting adipogenesis in multipotent stromal stem cells. Research demonstrated that TBBPA-induced differentiation of preadipocytes was mediated through peroxisome proliferator-activated receptor gamma (PPARγ) pathways. This effect suggests that exposure to TBBPA could contribute to obesity-related health issues by influencing fat cell development .

Toxicological Assessments

- Liver Toxicity Study : In a controlled experiment involving adult male mice, TBBPA exposure resulted in increased hepatic macrophage counts and lipid accumulation, indicating potential liver toxicity at low concentrations. The study emphasized the need for further investigation into the long-term health impacts of such exposures .

- Endocrine Disruption Analysis : Another study focused on the binding affinities of various TBBPA derivatives to TH transport proteins. Results showed that certain analogs had significantly higher binding potencies compared to TBBPA itself, raising concerns about their environmental persistence and biological impact .

Data Table: Biological Activity Summary

Environmental Impact

The persistence of TBBPA-DGE in the environment raises concerns regarding its accumulation in ecological systems. Studies indicate that degradation products of TBBPA can be more toxic than the parent compound, emphasizing the importance of understanding the full lifecycle of these chemicals from production to disposal . Furthermore, leachates from industrial processes containing TBBPA-DGE have shown genotoxic effects on human lymphocytes, underscoring potential public health risks associated with contaminated environments .

Propiedades

IUPAC Name |

2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Br4O4/c1-21(2,11-3-15(22)19(16(23)4-11)28-9-13-7-26-13)12-5-17(24)20(18(25)6-12)29-10-14-8-27-14/h3-6,13-14H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRAAAWYHORFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OCC2CO2)Br)C3=CC(=C(C(=C3)Br)OCC4CO4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052700 | |

| Record name | 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

33294-14-3, 3072-84-2, 68541-19-5 | |

| Record name | ESB 400T | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33294-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromobisphenol A diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3072-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromobisphenol A diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003072842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-((1-Methylethylidene)bis((3,5-dibromo-4,1-phenylene)oxymethylene))bisoxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068541195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.